molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophene CAS No. 79109-69-6

2,5-Bis[(trimethylsilyl)ethynyl]thiophene

Cat. No.: B1281110
CAS No.: 79109-69-6
M. Wt: 276.55 g/mol
InChI Key: RAPGDWBCCYLGCE-UHFFFAOYSA-N
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Description

2,5-Bis[(trimethylsilyl)ethynyl]thiophene is an organic compound characterized by the presence of thiophene and trimethylsilyl-substituted ethynyl groups. This compound is notable for its unique structural features, which include a thiophene ring substituted at the 2 and 5 positions with ethynyl groups that are further modified with trimethylsilyl groups. The molecular formula of this compound is C14H20SSi2, and it has a molecular weight of 276.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene typically involves the reaction of thiophene with trimethylsilylethynyl chloride. The reaction proceeds under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis[(trimethylsilyl)ethynyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene in its applications is primarily related to its ability to participate in π-conjugation. The ethynyl groups facilitate electron delocalization, enhancing the electronic properties of the materials it is incorporated into. This π-conjugation is crucial for the compound’s role in organic electronics and optoelectronic devices .

Comparison with Similar Compounds

  • 2,5-Bis[(trimethylsilyl)ethynyl]benzene
  • 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene
  • 2,5-Bis[(trimethylsilyl)ethynyl]pyrrole

Comparison: 2,5-Bis[(trimethylsilyl)ethynyl]thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its benzene and pyrrole analogs. The thiophene ring enhances the compound’s stability and electronic characteristics, making it particularly suitable for applications in organic electronics .

Properties

IUPAC Name

trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGDWBCCYLGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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